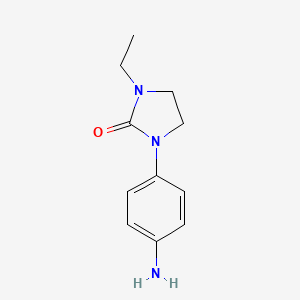
Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) is a chemical compound that combines the structural features of benzoic acid and pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) typically involves the reaction of 4-(3-pyridinyl)benzoic acid with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various applications in food preservation and medicine.
Pyridine: A basic heterocyclic organic compound used as a precursor to agrochemicals and pharmaceuticals.
4-(3-Pyridinyl)benzoic acid: A compound structurally similar to Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1), but without the hydrochloride component.
Uniqueness
Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) is unique due to its combined structural features of benzoic acid and pyridine, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H10ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
4-pyridin-3-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h1-8H,(H,14,15);1H |
InChI-Schlüssel |
BJTUFABCKIEIGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)












